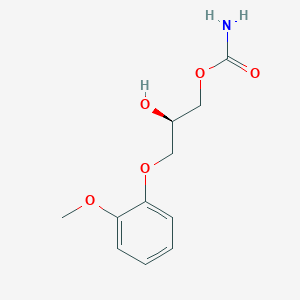

(S)-methocarbamol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of S Methocarbamol

Enantioselective Synthetic Routes to (S)-Methocarbamol

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. frontiersin.org This is often more efficient than separating a racemic mixture, which results in the discarding of at least half of the material. wikipedia.org

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiopure chiral molecules. frontiersin.orgnih.gov It involves the use of chiral catalysts to direct a chemical reaction towards the formation of a specific enantiomer.

A notable example in the synthesis of methocarbamol (B1676395) derivatives involves the use of the organocatalyst L-proline. tandfonline.comncl.res.in Research has demonstrated a highly enantioselective synthesis of (S)-guaifenesin with an enantiomeric excess (ee) of over 99% using an L-proline-catalyzed α-aminoxylation of an aldehyde as the key chirality-inducing step. ncl.res.intandfonline.com While this specific study led to the synthesis of (R)-methocarbamol, the methodology showcases the potential of organocatalysis in creating the necessary chiral diol precursor with high stereocontrol. tandfonline.com The general principle involves the conversion of the resulting enantiopure (S)-guaifenesin into a cyclic carbonate, which then reacts with ammonia (B1221849) to yield the target carbamate (B1207046). tandfonline.com

| Catalyst | Key Reaction | Product Precursor | Enantiomeric Excess (ee) |

| L-proline | α-aminoxylation of aldehyde | (S)-guaifenesin | >99% |

This table illustrates the use of an organocatalyst to generate a key chiral intermediate for synthesizing methocarbamol enantiomers.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids and sugars that can be used as starting materials for complex chiral molecules. mdpi.comwikipedia.org This approach is particularly advantageous when the target molecule shares structural similarities with a readily available chiral precursor. mdpi.com

For the synthesis of this compound, a logical chiral pool precursor would be a glycerol (B35011) derivative, as methocarbamol is a glycerol ether carbamate. nih.gov By starting with an enantiopure three-carbon building block derived from the chiral pool, the stereochemistry of the final product can be predetermined. For example, enantiopure (S)-3-chloro-1,2-propanediol or a related synthon could be reacted with guaiacol (B22219), followed by carbamoylation to yield this compound. This strategy avoids the need for chiral resolution or asymmetric catalysis in the main synthetic route, leveraging the inherent chirality of the starting material.

Biocatalysis utilizes enzymes, nature's highly efficient catalysts, to perform chemical transformations with exceptional selectivity and under mild conditions. frontiersin.orgnih.gov This approach is increasingly favored for its environmental friendliness and high efficiency in producing enantiopure compounds. chimia.ch

One biocatalytic strategy relevant to this compound synthesis involves the kinetic resolution of a racemic intermediate. For instance, lipases are commonly used for the enantioselective acylation of racemic diols. In a process analogous to the synthesis of the related compound (S)-moprolol, various lipases could be screened to selectively acylate the (R)-enantiomer of 3-(2-methoxyphenoxy)-propane-1,2-diol (guaifenesin), leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. researchgate.net This (S)-diol can then be isolated and converted to this compound.

Another biocatalytic method is the use of transaminases for the asymmetric synthesis of chiral amines, which can be precursors to other functional groups. chimia.ch While not directly applicable to the final carbamate structure of methocarbamol, engineered enzymes could potentially be developed to perform stereoselective reactions on precursors to introduce the required chirality.

Chiral Pool Approaches Utilizing Precursors for this compound

Enantiomeric Resolution Techniques for Methocarbamol to Obtain (S)-Enantiomer

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when a direct asymmetric synthesis is not feasible or is economically restrictive. onyxipca.com

Classical resolution involves converting the enantiomers of a racemate into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org

For methocarbamol, which has a hydroxyl group, derivatization with a chiral acid, such as (S)-mandelic acid or tartaric acid, could form diastereomeric esters. wikipedia.org The differing solubilities of these esters would allow for the separation of one diastereomer by crystallization. Subsequent hydrolysis of the separated diastereomer would then yield the enantiomerically pure this compound.

Interestingly, studies on the phase behavior of methocarbamol have revealed that it can undergo spontaneous resolution during crystallization, forming a conglomerate where individual crystals are enantiopure. researchgate.net This property opens the door for resolution by entrainment, a technique where crystallization is induced by adding seed crystals of the desired enantiomer. wikipedia.orgresearchgate.net

| Resolution Method | Principle | Key Feature |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Depends on the differential solubility of the diastereomeric salts. wikipedia.org |

| Resolution by Entrainment | Seeding a supersaturated racemic solution with crystals of one enantiomer to induce its crystallization. | Possible due to methocarbamol's nature as a conglomerate-forming substance. researchgate.net |

This table summarizes classical resolution techniques applicable to methocarbamol.

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating and purifying enantiomers from a racemic mixture on a larger scale. onyxipca.comwindows.net This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. windows.net

For methocarbamol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. windows.netphenomenex.com For example, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used CSP that has shown success in resolving a broad range of racemic compounds. phenomenex.com The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. For instance, a mobile phase of methanol (B129727) and ammonium (B1175870) formate (B1220265) has been used to separate methocarbamol enantiomers on an Astec® Cellulose DMP column.

Simulated moving bed (SMB) chromatography is another advanced preparative technique that can be used for the large-scale separation of enantiomers. mdpi.com It is a continuous process that offers higher throughput and solvent efficiency compared to traditional batch preparative HPLC. mdpi.com

| Chromatographic Technique | Chiral Stationary Phase (CSP) Example | Mobile Phase Example |

| Preparative HPLC | Astec® Cellulose DMP | Methanol/Ammonium Formate |

| Preparative HPLC | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | Methanol/Isopropanol phenomenex.com |

This table presents examples of conditions for the preparative chromatographic separation of methocarbamol enantiomers.

Classical Resolution Methods for Chiral Separation

Design and Synthesis of Novel this compound Analogues for Mechanistic Research Probes

The elucidation of the precise molecular mechanisms underlying the pharmacological effects of this compound necessitates the development of sophisticated chemical tools. Novel analogues, designed as research probes, are instrumental in identifying and characterizing the biological targets and pathways modulated by the parent compound. This section details the rational design, stereocontrolled synthesis, and application of such probes.

Rational drug design leverages the structural information of a lead compound and its biological target to create more potent and selective molecules. drugbank.com In the context of this compound, where the specific targets are not fully elucidated, rational design focuses on systematic structural modifications to create a library of derivatives. These derivatives are then used in screening assays to build a comprehensive structure-activity relationship (SAR) profile, which in turn can hint at the nature of the binding site.

The design process often begins with the core scaffold of this compound, which consists of a guaiacol ether linked to a propanediol (B1597323) carbamate backbone. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are integral to this process. nih.gov Although a specific receptor is not confirmed, docking studies can be performed on putative targets, such as enzymes or receptors that are functionally related to muscle relaxation. For instance, studies have used docking to investigate the binding of methocarbamol to yeast sucrase to probe potential drug-enzyme interactions. researchgate.net

Key strategies for the rational design of this compound derivatives include:

Modification of the Aromatic Ring: Altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the methoxy (B1213986) group) can probe the steric and electronic requirements of the binding pocket.

Alteration of the Carbamate Moiety: The carbamate group is a key structural feature, and its NH2 and carbonyl groups are potential hydrogen bond donors and acceptors. researchgate.net Replacing it with other functional groups like amides, esters, or ureas can help determine its role in target binding.

Modification of the Propanediol Linker: The length and flexibility of the three-carbon chain can be altered to assess the optimal spatial arrangement between the aromatic ring and the carbamate group.

The table below summarizes potential design strategies for modifying the this compound scaffold for use in mechanistic studies.

| Structural Component | Design Strategy | Rationale / Research Goal |

| Aromatic Ring | Vary substituents (position, electronics) | Probe steric/electronic requirements of the target binding site. |

| Ether Linkage | Replace with thioether or amine | Evaluate the role of the ether oxygen in binding or metabolism. |

| Propanediol Backbone | Introduce conformational constraints | Assess the bioactive conformation and spatial requirements. |

| Carbamate Group | Replace with bioisosteres (e.g., urea, sulfonamide) | Determine the importance of hydrogen bonding and overall polarity. |

These rationally designed analogues serve as the foundation for developing more specialized probes for target identification.

Maintaining the (S)-configuration is paramount when synthesizing analogues intended to probe the specific biological activity of this compound. The synthesis of enantiomerically pure analogues relies on established methods of asymmetric synthesis or chiral resolution.

A common and effective strategy is to start from an enantiopure precursor. Enantiomerically pure (S)-guaifenesin is a readily available chiral building block that can be converted to this compound and its derivatives. researchgate.netresearchgate.net The synthesis of methocarbamol from guaifenesin (B1672422) involves a carbamoylation reaction. japsonline.com During such syntheses, it is crucial to monitor for potential side reactions, such as the formation of positional isomers like the β-isomer of methocarbamol, which can complicate biological assessment. japsonline.com

Another approach to obtaining the pure (S)-enantiomer is through the resolution of a racemic mixture. Methocarbamol is known to be a conglomerate, meaning it spontaneously crystallizes from a racemic solution as a physical mixture of separate (S)- and (R)-enantiomer crystals. researchgate.net This property allows for resolution by preferential crystallization, a technique that can be highly efficient for obtaining enantiopure material. researchgate.net

The assessment of both chemical and stereochemical purity is a critical step. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for this purpose. The use of a chiral stationary phase (CSP) in HPLC allows for the direct separation and quantification of the (S)- and (R)-enantiomers, enabling the precise determination of enantiomeric excess (ee). researchgate.netmdpi.com

The following table details typical analytical conditions used for the chiral separation of methocarbamol enantiomers.

| Parameter | Condition 1 | Condition 2 |

| Column | Lux 5 µm Cellulose-1 phenomenex.com | Chiralcel OD-H researchgate.net |

| Mobile Phase | Hexane:Isopropanol (90:10) phenomenex.com | n-Hexane:Isopropanol (90:10) researchgate.net |

| Flow Rate | 1.0 mL/min (Analytical Scale) | 0.5 mL/min researchgate.net |

| Detection | UV @ 220 nm phenomenex.com | UV @ 254 nm researchgate.net |

| Result | Baseline separation of enantiomers | Successful resolution of enantiomers |

In addition to chiral HPLC, other standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to confirm the chemical structure and identity of the synthesized analogues and any potential impurities. japsonline.com

To move from SAR studies to direct target identification, this compound analogues are further functionalized to create optically pure probes. These probes are designed to interact with and report on their biological targets. A probe typically consists of the core this compound pharmacophore, a linker, and a reporter or reactive group.

Types of probes and their applications include:

Fluorescent Probes: An analogue is tagged with a fluorophore. These probes can be used in cellular imaging to visualize the subcellular localization of drug binding.

Photoaffinity Probes: These probes incorporate a photoreactive group (e.g., an azide (B81097) or diazirine). Upon UV irradiation, the probe forms a highly reactive species that covalently crosslinks to the target protein at the binding site, allowing for subsequent isolation and identification via proteomic techniques.

Biotinylated Probes: A biotin (B1667282) tag allows for the high-affinity capture of the probe-target complex on streptavidin-coated beads, facilitating pull-down experiments and enrichment of the target protein for identification by mass spectrometry.

The design of these probes is a delicate balance; the attached linker and tag must not significantly disrupt the binding of the pharmacophore to its target. Another advanced strategy involves the development of Molecularly Imprinted Polymers (MIPs). mdpi.com MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. mdpi.com An MIP created for this compound could be used as a highly selective sorbent for solid-phase extraction or as the recognition element in a chemical sensor, potentially aiding in the detection and isolation of its biological partners. mdpi.com

The table below outlines the conceptual design of a research probe based on the this compound scaffold.

| Probe Component | Example Moiety | Function |

| Pharmacophore | This compound core structure | Binds to the biological target with specificity. |

| Linker | Alkyl or Polyethylene Glycol (PEG) chain | Provides spatial separation between the pharmacophore and the reporter group to minimize steric hindrance. |

| Reporter/Reactive Group | Fluorescein, Azide, Biotin | Enables detection, visualization, or covalent capture of the biological target. |

Through the systematic application of these advanced chemical tools, researchers can effectively map the molecular interactions of this compound, leading to a definitive identification of its targets and a clearer understanding of its mechanism of action.

Iii. Molecular and Cellular Mechanisms of Action of S Methocarbamol

Receptor Binding and Ligand-Target Interaction Studies of (S)-Methocarbamol

In vitro studies have identified several putative molecular targets for methocarbamol (B1676395), shedding light on its potential mechanisms of action at a molecular level. A significant finding is the compound's activity as a carbonic anhydrase inhibitor. patsnap.comselleckchem.com Research has demonstrated that methocarbamol binds to carbonic anhydrase I and II, exhibiting a notably higher specificity for the carbonic anhydrase I isoenzyme. medkoo.com

Another key molecular target identified is the voltage-gated sodium channel Nav1.4, which is predominantly expressed in skeletal muscle. researchgate.net Studies have shown that methocarbamol blocks these muscular Nav1.4 channels, which may contribute to its muscle relaxant properties by acting peripherally on the muscle fibers themselves. medkoo.comresearchgate.netnih.govmedchemexpress.com

Additionally, research has explored methocarbamol's interaction with various enzymes. It has been shown to inhibit the activity of yeast sucrase and the pseudoperoxidase activity of human hemoglobin. researchgate.netresearchgate.net Some literature also posits that methocarbamol may function through the inhibition of acetylcholinesterase, similar to other carbamate (B1207046) compounds, although this mechanism is not as firmly established as its effects on the CNS. wikipedia.org

Methocarbamol is a chiral molecule, existing as (S)- and (R)-enantiomers. Stereoselectivity can play a crucial role in the pharmacological activity of drugs, as different enantiomers may exhibit distinct binding affinities for their molecular targets.

While comprehensive comparative binding studies for methocarbamol enantiomers are not abundant, research in rat models has investigated their stereoselective protein binding. These studies revealed that plasma protein binding for both this compound and (R)-methocarbamol was comparatively low, with each enantiomer showing a binding of approximately 40%. ualberta.ca This suggests minimal stereoselectivity in plasma protein binding in this species.

Although not specific to methocarbamol, studies on other chiral carbonic anhydrase inhibitors like MK-927 demonstrate the principle of stereoselective binding. nih.gov In the case of MK-927, the S-(+)-enantiomer was found to bind to the high-affinity carbonic anhydrase isoenzyme approximately 10-fold more strongly than the R-(-)-enantiomer. nih.gov This highlights the potential for enantiomers to interact differently with this key enzyme class, a principle that may be relevant for understanding the specific actions of this compound. For many chiral drugs, the S-enantiomer often exhibits stronger target binding compared to its R-counterpart. researchgate.net

The primary muscle relaxant effect of methocarbamol is attributed to its depressant action on the central nervous system, which inherently involves the modulation of neurotransmission. patsnap.comdrugbank.com However, specific interactions with neurotransmitter receptors are not fully elucidated. Some evidence suggests a potential interaction with GABA receptors, as methocarbamol's clinical effects are produced through agonism at this receptor, leading to a depressant effect by increasing chloride ion influx. thetinman.org

More definitive evidence exists for methocarbamol's action on specific ion channels. Research has demonstrated a clear peripheral action through the modulation of voltage-gated sodium channels in skeletal muscle. researchgate.net Specifically, methocarbamol reversibly inhibits the current flow through muscular Nav1.4 channels. researchgate.netnih.govmedchemexpress.com In contrast, the same studies found that neuronal Nav1.7 channels, which are critical for pain perception, were unaffected by the drug. researchgate.netnih.gov This differential effect suggests a targeted action on muscle tissue rather than a broad analgesic effect via direct blockade of pain-sensing nerve channels.

Comparative Stereoselective Binding Profiles: (S)- vs. (R)-Methocarbamol

Intracellular Signaling Pathways Affected by this compound

The interaction of this compound with its molecular targets initiates downstream effects on intracellular signaling pathways. These cascades ultimately translate the initial binding event into a cellular and physiological response.

Second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (IPs), are crucial intracellular signaling molecules that amplify signals from receptors on the cell surface to intracellular targets. Despite the established role of methocarbamol as a CNS depressant, direct research specifically investigating the effects of the (S)-enantiomer on these second messenger systems is not extensively reported in the scientific literature. While the modulation of targets like G-protein coupled receptors (such as the GABA receptor) would be expected to influence second messenger concentrations, specific studies detailing this for this compound are lacking.

Protein phosphorylation is a key mechanism for regulating the function of numerous enzymes and proteins involved in signaling cascades. While direct evidence linking this compound to specific protein phosphorylation cascades is limited, its documented effects on enzyme activity provide insight into its biochemical interactions.

Studies have shown that methocarbamol can directly inhibit the activity of certain enzymes. Research on the interaction between methocarbamol and yeast sucrase demonstrated that the drug inhibits sucrase activity through a non-competitive pattern, reducing the maximum reaction velocity (Vmax) of the enzyme. researchgate.net Another study investigated the effect of methocarbamol on the pseudoperoxidase activity of human hemoglobin, finding that the drug acted as an un-competitive inhibitor, decreasing both the Vmax and the Michaelis constant (Km). researchgate.net These findings confirm that methocarbamol can directly interact with and modulate the function of specific enzymes.

Investigation of Effects on Second Messenger Systems

Neuropharmacological Mechanisms in Preclinical Models at the Cellular and Subcellular Level

The muscle relaxant properties of methocarbamol, a carbamate derivative of guaifenesin (B1672422), are primarily attributed to its effects on the central nervous system (CNS). drugs.comnih.gov While the precise molecular mechanisms have not been fully elucidated, preclinical studies have demonstrated that its action is not on the contractile mechanism of striated muscle, the motor end-plate, or the nerve fiber itself. zoetisus.comdrugbank.comcambridge.org Instead, its effects are mediated through CNS depression. cambridge.orgpatsnap.com Animal studies indicate that the (S)-enantiomer, (-)-S-methocarbamol, possesses less muscle relaxant activity compared to its (+)-R counterpart. nih.gov

The primary site of action for methocarbamol is believed to be the spinal cord. zoetisus.com It selectively acts on the internuncial neurons, which are interneurons that form a communication network between sensory and motor neurons. zoetisus.com Animal studies have shown that methocarbamol exerts a prolonged blocking effect on polysynaptic reflex pathways. zoetisus.comdrugbank.com This inhibition of polysynaptic reflexes in the spinal cord is a key proposed mechanism for its muscle relaxant effect. patsnap.com By depressing these pathways, the transmission of nerve impulses that lead to excessive muscle contractions is reduced. patsnap.commedscape.com This action results in the reduction of skeletal muscle hyperactivity without significantly affecting normal muscle tone, as it does not substantially alter transmission through monosynaptic reflex arcs at therapeutic dosages. zoetisus.com This targeted depression of polysynaptic reflexes at the spinal level is considered a central component of its mechanism. patsnap.com

Recent preclinical research has provided evidence of a peripheral activity of methocarbamol by demonstrating its effects on muscle spindle function. nih.gov Muscle spindles are sensory receptors within skeletal muscles that relay information about muscle length and the speed of length changes to the CNS, playing a crucial role in proprioception. uni-muenchen.de

In ex vivo electrophysiological studies using murine extensor digitorum longus muscle, methocarbamol was found to inhibit the resting discharge of muscle spindle afferents in a dose-dependent manner. nih.govuni-muenchen.de Furthermore, with increasing concentrations, it also impaired the response to stretch, affecting static sensitivity first, followed by dynamic sensitivity. nih.gov At high concentrations, the drug completely blocked the afferent output from the muscle spindles. nih.gov This inhibitory effect on muscle spindle afferent action potential generation was found to be reversible. uni-muenchen.de

Further investigation into the molecular mechanism of this peripheral action points to the involvement of voltage-gated sodium channels. nih.gov Specifically, the Nav1.4 channel, which is present in intrafusal muscle fibers, has been identified as a potential target. nih.govuni-muenchen.de Research suggests that methocarbamol directly blocks these muscular Nav1.4 channels. researchgate.netmedchemexpress.com

| Parameter | Finding | IC50 Value |

|---|---|---|

| Resting Discharge | Inhibited in a dose-dependent manner | ~300 µM |

| Stretch-Induced Response | Affected with increasing concentrations (static then dynamic sensitivity) | Not specified |

| Afferent Output | Completely blocked at high concentrations | Not specified |

The principal mechanism of action for methocarbamol is its general depressant effect on the central nervous system. nih.govcambridge.orgnih.gov This CNS depression is what ultimately leads to skeletal muscle relaxation. patsnap.com Animal studies have provided evidence of this central action; for instance, large doses of methocarbamol produce signs of CNS depression such as ataxia and loss of righting reflex. zoetisus.com It has also been shown to potentiate barbiturate-induced hypnosis in mice. zoetisus.com

The muscle relaxant effect is not due to a direct action on skeletal muscle fibers. zoetisus.comcambridge.org The compound does not affect the motor nerve fiber or the motor endplate, distinguishing it from other types of muscle relaxants. zoetisus.compatsnap.comnih.gov The relief from muscle spasm is theorized to result from this global CNS depression. nih.gov One hypothesis suggests an anticholinergic inhibition of the midbrain reticular activating system, leading to depressed polysynaptic reflexes and reduced muscle tone. nih.gov While the specific contribution of the (S)-enantiomer to these central effects is not fully detailed, studies comparing the enantiomers have found that (+)-R-methocarbamol exhibits greater muscle relaxant activity in mice than racemic methocarbamol or (-)-S-methocarbamol. nih.gov

Iv. Structure Activity Relationships Sar and Stereochemical Aspects of S Methocarbamol

Comparative Structure-Activity Analysis of (S)- vs. (R)-Methocarbamol Activity Profiles

Methocarbamol (B1676395) is a carbamate (B1207046) derivative of guaifenesin (B1672422) and is used as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. wikipedia.orgpillbuys.com While both enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct interactions with biological targets.

Research into the individual pharmacological activities of methocarbamol enantiomers has revealed significant differences. A study using the rotarod test in mice to assess muscle relaxant activity demonstrated that (+)-R-methocarbamol has a higher muscle relaxant activity compared to both racemic methocarbamol and (-)-S-methocarbamol. nih.gov This suggests that the (R)-enantiomer is the more potent of the two for this specific pharmacological effect. nih.gov

While detailed comparative studies on other aspects of their activity profiles are not extensively documented, the observed difference in muscle relaxant potency underscores the importance of stereochemistry in the biological action of methocarbamol. The central nervous system is considered the primary site of action for methocarbamol, where it is thought to exert its effects through general CNS depression rather than a direct action on skeletal muscles. wikipedia.orgdrugbank.com

Table 1: Comparative Muscle Relaxant Activity of Methocarbamol Enantiomers

| Compound | Relative Muscle Relaxant Activity in Mice |

| (S)-Methocarbamol | Lower |

| (R)-Methocarbamol | Higher |

| Racemic Methocarbamol | Intermediate |

| Data sourced from a study utilizing the rotarod test in mice. nih.gov |

Impact of Chiral Purity and Configuration on Biological Activity and Selectivity in Research Models

No interconversion of the methocarbamol enantiomers has been observed during storage, extraction, or chromatographic processes, indicating their stability and the feasibility of studying their individual effects. researchgate.net The ability to resolve and analyze the enantiomers of methocarbamol has been demonstrated, which is a critical step for further investigation into their selective biological activities. researchgate.netresearchgate.net

Elucidation of Essential Pharmacophores and Stereoelectronic Requirements for this compound's Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key structural components contributing to its biological activity include the carbamate group, the secondary alcohol, and the guaiacol (B22219) ether moiety. nih.gov

The molecule possesses several key features that can participate in interactions with biological targets:

Hydrogen Bond Donors and Acceptors: The presence of hydroxyl and carbamate groups allows for the formation of hydrogen bonds, which are crucial for drug-receptor interactions. This compound has two hydrogen bond donors and five hydrogen bond acceptors. naturalproducts.net

Aromatic Ring: The 2-methoxyphenoxy group provides a hydrophobic region that can engage in van der Waals or pi-stacking interactions. naturalproducts.net

Chiral Center: The stereogenic center at the second carbon of the propanediol (B1597323) backbone dictates the specific three-dimensional orientation of these functional groups, which in turn influences the binding affinity and selectivity for its biological target(s).

While the precise molecular targets of methocarbamol are not fully elucidated, it is understood to act on the central nervous system. wikipedia.org It has been suggested that methocarbamol may act as an inhibitor of acetylcholinesterase, similar to other carbamates. wikipedia.org The structural similarity of methocarbamol to vanillylmandelic acid (VMA), a metabolite of catecholamines, has also been noted. scirp.org

Rational Design Strategies for Modulating or Enhancing Stereoselective Activity Based on SAR

Rational drug design aims to develop new medications based on a thorough understanding of biological targets and structure-activity relationships. wikipedia.org For this compound, several strategies could be employed to modulate or enhance its stereoselective activity.

Analogue Synthesis: The synthesis of analogues of this compound with modifications to the aromatic ring, the carbamate group, or the alkyl chain could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. slideshare.net For instance, altering the substituents on the phenyl ring could modulate lipophilicity and electronic properties, potentially affecting target binding and CNS penetration.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. slideshare.net For example, the carbamate group could be replaced with other hydrogen-bonding moieties to explore different interaction patterns with the target.

Conformational Restriction: Introducing conformational constraints, such as incorporating the flexible propanediol backbone into a ring structure, can lock the molecule into a more active conformation, potentially increasing affinity and selectivity for the target.

These rational design approaches, guided by the known SAR of methocarbamol enantiomers, could lead to the development of novel therapeutic agents with enhanced stereoselective activity. bbau.ac.inresearchgate.net The ultimate goal is to create molecules with optimized interactions with their biological targets, leading to improved therapeutic outcomes. wikipedia.org

V. Preclinical Pharmacokinetic and Metabolic Research of S Methocarbamol Mechanistic and Comparative Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Biological Systems

Preclinical studies in various animal models have been instrumental in elucidating the ADME properties of methocarbamol (B1676395). Following oral administration, methocarbamol is readily absorbed from the gastrointestinal tract, with animal studies indicating that this absorption primarily occurs in the small intestine. drugbank.comhres.ca Once absorbed, it is widely distributed throughout the body.

In terms of excretion, the primary route is through the urine. In dogs, approximately 88.85% of a dose is eliminated in the urine, with a small fraction (2.14%) found in the feces. drugbank.com Similarly, in rats, urinary excretion accounts for 84.5% to 92.5% of the administered dose, while fecal excretion ranges from 0% to 13.3%. drugbank.com Animal studies have also confirmed that methocarbamol can cross the placental and blood-brain barriers. hres.ca

In Vitro Metabolic Fate Studies Using Non-Human Liver Microsomes and Hepatocytes

While specific in vitro metabolic studies focusing solely on (S)-methocarbamol using non-human liver microsomes and hepatocytes are not extensively detailed in the public domain, the general metabolic pathways of racemic methocarbamol have been established. It is understood that methocarbamol undergoes significant metabolism in the liver. drugbank.comwikipedia.org The primary metabolic reactions involve Phase I processes, specifically ring hydroxylation and O-demethylation. wikipedia.org These initial transformations are then followed by Phase II conjugation reactions. wikipedia.org Isolated perfused rat liver studies have been instrumental in identifying the metabolites formed. nih.gov

Identification and Characterization of Stereoselective Metabolites of this compound

The metabolism of racemic methocarbamol leads to the formation of several key metabolites. The principal metabolic pathways are demethylation and hydroxylation. drugbank.comnih.gov These reactions result in the formation of two main metabolites: 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (a demethylation product) and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate (a hydroxylation product). drugbank.comhres.ca Following their formation, these metabolites, along with the parent drug, undergo conjugation with glucuronic acid or sulfate (B86663). drugbank.comnih.gov It is important to note that the carbamate (B1207046) bond of methocarbamol is not metabolically hydrolyzed, meaning it does not break down to form guaifenesin (B1672422) as a metabolite. wikipedia.org

An analysis of bile from an isolated perfused rat liver to which methocarbamol was added revealed the presence of methocarbamol itself, as well as glucuronides of both methocarbamol and desmethyl-methocarbamol. nih.gov Additionally, four different glucuronides of hydroxylated methocarbamol metabolites were identified. nih.gov While these findings apply to the racemic mixture, specific stereoselective metabolites of this compound have not been individually characterized in the available literature.

| Metabolite | Metabolic Pathway | Reference |

| 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate | Demethylation | drugbank.com |

| 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate | Hydroxylation | drugbank.com |

| Glucuronide and Sulfate Conjugates | Conjugation | drugbank.comnih.gov |

Comparative Tissue Distribution Studies in Animal Models for Mechanistic Insights

Animal studies have provided valuable information on the tissue distribution of methocarbamol. In dogs, acute studies have demonstrated that the highest concentrations of the drug are found in the liver and kidneys. hres.ca This is consistent with the liver being the primary site of metabolism and the kidneys being the primary route of excretion. drugbank.comhres.ca Further research in dogs has shown that methocarbamol is distributed into milk. drugbank.com While these studies offer a general overview of tissue distribution for the racemic compound, specific comparative studies focusing on the mechanistic insights of this compound distribution are not detailed in the currently available scientific literature.

Role of Cytochrome P450 and Other Enzyme Systems in this compound Biotransformation

The biotransformation of methocarbamol is heavily reliant on the cytochrome P450 (CYP450) enzyme system, which is responsible for the initial Phase I metabolic reactions. wikipedia.org These oxidative processes are crucial for preparing the molecule for subsequent conjugation and excretion.

Stereoselective Enzyme Induction and Inhibition Studies by this compound

The potential for drugs to induce or inhibit metabolic enzymes is a critical aspect of preclinical research, as it can predict potential drug-drug interactions. nih.gov Enzyme inhibition can occur rapidly, often within a few days, while enzyme induction is a slower process that can take several days to weeks to fully manifest. medicineslearningportal.org

In the context of methocarbamol, in vitro studies have investigated its potential to inhibit the metabolism of other drugs. One study examining the inhibitory effects of various skeletal muscle relaxants on the metabolism of opioids found that methocarbamol exhibited a weak inhibitory potential. ojp.gov However, these studies were conducted with the racemic mixture, and there is a lack of specific research on the stereoselective enzyme induction or inhibition properties of this compound.

Identification of Specific Isozymes Involved in this compound Metabolism

While it is established that the CYP450 system is central to methocarbamol metabolism, the specific isozymes responsible for the biotransformation of the (S)-enantiomer have not been definitively identified in the available literature. For many drugs, specific isozymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 play crucial roles in metabolism. nih.gov However, for methocarbamol, it is generally stated that it is unlikely to be a significant substrate or inhibitor of the major CYP enzymes. drugbank.com Further research is needed to elucidate the specific CYP isozymes involved in the stereoselective metabolism of this compound.

Degradation Pathways and Stability of this compound in Biological and Experimental Media

The stability and degradation of this compound, the active enantiomer of methocarbamol, are critical factors influencing its pharmacokinetic profile and therapeutic efficacy. Research into its behavior in various biological and experimental media reveals specific pathways of degradation, primarily hydrolysis, and highlights its relative stability under different conditions.

Studies on racemic methocarbamol have shown that it is relatively stable in acidic environments but is susceptible to hydrolysis in alkaline solutions. nih.govlookchem.com This base-catalyzed hydrolysis does not primarily yield guaifenesin, as might be expected from the cleavage of the carbamate bond. Instead, the main degradation pathway involves the formation of a positional isomer, 3-(2-methoxyphenoxy)-propanediol 2-carbamate. nih.govlookchem.comresearchgate.netresearchgate.net This isomerization process is a key feature of its degradation in alkaline conditions. The degradation kinetics in these aqueous solutions have been observed to follow pseudo-first-order kinetics at a constant pH and temperature. nih.govresearchgate.net

In the context of biological media, methocarbamol undergoes metabolic degradation in the liver through processes of dealkylation and hydroxylation, followed by conjugation with glucuronic acid and sulfate. hres.camedscape.com The primary metabolites identified are glucuronide and sulfate conjugates of 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. hres.camedscape.commedcentral.com It is noteworthy that the carbamate bond is not metabolically hydrolyzed, meaning guaifenesin is not a metabolite of methocarbamol. wikipedia.org

The stability of methocarbamol has also been assessed in various intravenous fluids. In a study evaluating its physical compatibility, methocarbamol was found to be physically compatible in 0.45% NaCl and Plasma-Lyte A for up to 24 hours at concentrations of 4, 10, and 20 mg/mL. nih.gov However, in Lactated Ringer's solution, while physically compatible for up to 1 hour, a significant change in pH was observed at the 5-hour mark across all tested concentrations. nih.gov

Furthermore, research into the stability of methocarbamol in different formulations has been conducted. For instance, studies on transferosomal gels and nanoemulgels containing methocarbamol have demonstrated good stability of the drug within these delivery systems under specified storage conditions. impactfactor.orgresearchgate.netijper.org

Table 1: Stability of Methocarbamol in Different Media

This table summarizes the findings on the stability and degradation of methocarbamol in various experimental and biological media.

| Medium | Condition | Key Findings | Citations |

|---|---|---|---|

| Aqueous Solution | Acidic pH | Relatively stable. | nih.govlookchem.comresearchgate.net |

| Aqueous Solution | Alkaline pH (8.0-10.0) | Undergoes base-catalyzed hydrolysis, primarily forming an isomer. Follows pseudo-first-order kinetics. | nih.govlookchem.comresearchgate.netresearchgate.net |

| Liver (in vivo) | Metabolic Processes | Metabolized via dealkylation, hydroxylation, and conjugation. Does not hydrolyze to guaifenesin. | hres.camedscape.comwikipedia.org |

| Lactated Ringer's | 4, 10, and 20 mg/mL | Physically compatible for up to 1 hour. Significant pH change after 5 hours. | nih.gov |

| 0.45% NaCl | 4, 10, and 20 mg/mL | Physically compatible for up to 24 hours. | nih.gov |

| Plasma-Lyte A | 4, 10, and 20 mg/mL | Physically compatible for up to 24 hours. | nih.gov |

Vi. Advanced Analytical Methodologies for S Methocarbamol Research

Development and Validation of Chiral Separation Techniques for Enantiomeric Purity Assessment

The stereoselective nature of biological systems necessitates the development of analytical methods capable of distinguishing between the enantiomers of methocarbamol (B1676395). Assessing the enantiomeric purity of (S)-methocarbamol is critical for ensuring that its observed effects are not confounded by the presence of its R-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric resolution of methocarbamol. Methodologies have been developed utilizing both direct and indirect approaches for separation.

Direct chiral separation is frequently achieved using chiral stationary phases (CSPs) that create a stereospecific environment for the enantiomers to interact with differently. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are common. For instance, a method using a Chiralcel OD column (a cellulose-based CSP) has been successfully employed for the baseline separation of methocarbamol enantiomers. researchgate.net Another approach involves coupling a Spherisorb CN column with a Chiralcel OD column, using a mobile phase of ethanol-hexane (30:70, v/v) for effective chiral separation in human plasma. tandfonline.comtandfonline.com The detection is typically performed using UV spectrophotometry at wavelengths around 272-274 nm. tandfonline.comoup.com

Indirect separation involves derivatizing the enantiomers with a chiral agent to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral column, such as a C18 column. oup.comnih.gov One such method involves pre-column derivatization with (-)-menthylchloroformate in the presence of pyridine (B92270) as a catalyst. oup.comnih.gov The resulting diastereomers are then separated using a mobile phase like a phosphate (B84403) buffer (pH 7.5)-acetonitrile mixture (50:50, v/v). oup.comnih.gov

Another strategy involves using chiral mobile phase additives. When these additives are introduced into the mobile phase, they form transient diastereomeric complexes with the solute enantiomers, which can then be separated on a conventional achiral column. alfa-chemistry.com For methocarbamol, carboxymethyl-β-cyclodextrin has been used as a chiral mobile phase additive to achieve enantiomeric separation via HPLC. alfa-chemistry.com

Table 1: Chiral HPLC Methodologies for Methocarbamol Enantioseparation

| Separation Approach | Column(s) | Mobile Phase | Detection | Reference |

| Direct Separation | Coupled Spherisorb CN and Chiralcel OD | Ethanol-Hexane (30:70, v/v) | UV at 272 nm | tandfonline.comtandfonline.com |

| Direct Separation | Astec® Cellulose DMP | Methanol-Ammonium Formate (B1220265) (100:0.1) | UV at 230 nm | sigmaaldrich.com |

| Indirect Separation | Two Resolve C18 columns in series | Phosphate Buffer (pH 7.5)-Acetonitrile (50:50, v/v) | UV at 274 nm | oup.comnih.gov |

| Chiral Additive | Standard HPLC Column | Mobile phase with carboxymethyl-β-cyclodextrin | Not Specified | alfa-chemistry.com |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection, making it a powerful tool for analytical research. For chiral analysis of compounds like this compound, which contain polar hydroxyl groups and are not readily volatile, chemical derivatization is a necessary step. jfda-online.com This process converts the enantiomers into diastereomers that are more volatile and can be separated on a standard achiral GC column. jfda-online.commdpi.comnih.gov

The indirect method involves reacting the racemic methocarbamol with a chiral derivatizing reagent (CDR). mdpi.com Reagents such as (-)-menthylchloroformate, which reacts with hydroxyl groups, can be used to form diastereomeric esters. oup.comnih.govacs.org These derivatives exhibit different chromatographic retention times on an achiral capillary column. The mass spectrometer then serves as a highly specific detector, providing structural information and enabling quantification based on characteristic fragment ions. mdpi.comnih.gov While specific validated methods for this compound using this technique are not extensively detailed in the reviewed literature, the principles are well-established for other chiral drugs with similar functional groups. mdpi.comnih.gov The process would involve optimizing the derivatization reaction and the GC temperature program to ensure complete separation and accurate quantification. nih.gov

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and minimal sample consumption. researchgate.netmdpi.com For the enantiomeric resolution of methocarbamol, CE methods typically employ chiral selectors that are added to the background electrolyte (BGE). researchgate.netresearchgate.net

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netresearchgate.net Research has shown that the type of cyclodextrin (B1172386) significantly impacts the separation. A study investigating the enantioseparation of methocarbamol found that while β-cyclodextrin (β-CD) and dimethyl-β-cyclodextrin (DM-β-CD) showed poor stereoselectivity, 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD) provided a baseline separation of the enantiomers. researchgate.netresearchgate.net

The separation mechanism relies on the differential interaction of the (S)- and (R)-enantiomers with the chiral selector, leading to different electrophoretic mobilities. mdpi.com Several parameters must be optimized to achieve resolution, including the type and concentration of the chiral selector, the pH and composition of the running buffer, the applied voltage, and the capillary temperature. researchgate.net For basic drugs like methocarbamol, a lower pH of the running buffer has been found to be more favorable for enantioseparation when using acidic derivatized cyclodextrins like CM-β-CD. researchgate.net

Table 2: Capillary Electrophoresis Conditions for Methocarbamol Enantioseparation

| Chiral Selector | Key Finding | Reference |

| β-cyclodextrin (β-CD) | Partial chiral separation | researchgate.netresearchgate.net |

| Dimethyl-β-cyclodextrin (DM-β-CD) | Partial chiral separation | researchgate.netresearchgate.net |

| 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD) | Baseline enantiomeric separation achieved | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization for this compound

Quantitative Analytical Methods for this compound and its Metabolites in Research Matrices

Accurate quantification of this compound and its primary metabolite, guaifenesin (B1672422), in biological fluids like plasma and urine is essential for pharmacokinetic and metabolic studies. tandfonline.comtandfonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this application due to its superior sensitivity and specificity.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying drug molecules in complex research matrices. rmtcnet.comresearchgate.net For this compound and its metabolites, methods typically involve reversed-phase HPLC for separation followed by detection using a triple-stage quadrupole mass spectrometer. rmtcnet.com

Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. tandfonline.comresearchgate.net The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netresearchgate.net

The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity. mdpi.comnih.gov In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For methocarbamol, the precursor-to-product ion transition m/z 242 → 199 is often used for quantification. rmtcnet.com This high selectivity minimizes interference from matrix components, allowing for very low limits of quantification (LOQ), often in the ng/mL range. researchgate.net

Table 3: Example LC-MS/MS Parameters for Methocarbamol Quantification

| Parameter | Condition | Reference |

| Sample Preparation | Protein Precipitation | researchgate.net |

| LC Column | C18 | researchgate.netresearchgate.net |

| Ionization Mode | Heated Electrospray Ionization (HESI) | rmtcnet.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | rmtcnet.commdpi.com |

| Precursor Ion (m/z) | 242 | rmtcnet.com |

| Product Ion (m/z) | 199 (for quantification) | rmtcnet.com |

For any analytical method to be useful in a research context, it must undergo rigorous validation to ensure its performance is reliable and reproducible. Validation is performed according to established guidelines, such as those from the International Council on Harmonisation (ICH). nih.govresearchgate.netnih.gov

Key validation parameters include:

Specificity/Selectivity : The method must be able to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. ijpsjournal.com In chiral methods, this includes demonstrating separation from the other enantiomer. dujps.com

Linearity : The method should produce results that are directly proportional to the concentration of the analyte in samples within a given range. tandfonline.comnih.gov For a chiral HPLC method for methocarbamol enantiomers, linearity was established over a range of 0.5–50 µg/ml with a correlation coefficient (r) > 0.998. tandfonline.comtandfonline.com

Sensitivity : This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov An LC-MS/MS method for methocarbamol reported a linear range of 150-12,000 ng/mL. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. researchgate.netnih.gov Precision is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with coefficients of variance (C.V.) typically required to be below 15%. tandfonline.comresearchgate.net For a chiral HPLC method, interday precision C.V. ranged from 0.8% to 9.4%. tandfonline.com

Robustness : The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results. nih.govijpsjournal.com A robust method remains unaffected by such minor changes. tandfonline.com

Validation ensures that the analytical method is fit for its intended purpose, providing confidence in the data generated during research on this compound. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for High Sensitivity

Spectroscopic and Spectrometric Characterization Techniques for this compound and its Stereoisomers

Spectroscopic techniques are indispensable for the structural and stereochemical analysis of methocarbamol isomers. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure, including the spatial arrangement of atoms.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a principal method in this category, uniquely sensitive to the asymmetric nature of molecules. researchgate.net

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. researchgate.net For a molecule like this compound, which contains a chiral center, the chromophores (light-absorbing groups) exist in a chiral environment. The aromatic ring of the methoxy-phenoxy group in methocarbamol acts as a key chromophore. The interaction of this chromophore with the chiral center gives rise to a characteristic CD spectrum.

The application of CD spectroscopy is critical for:

Stereochemical Assignment: The CD spectra of the two enantiomers of methocarbamol, this compound and (R)-methocarbamol, are expected to be exact mirror images of each other. This property allows for the unambiguous assignment of the absolute configuration of a pure enantiomer when compared to a known standard.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. This relationship enables the quantitative determination of the enantiomeric purity of a sample.

Conformational Analysis: The CD spectrum is highly sensitive to the molecule's three-dimensional conformation. nih.govnih.gov Changes in the molecular conformation of this compound, induced by factors such as solvent polarity or temperature, would lead to alterations in its CD spectrum. researchgate.netrsc.org By studying these spectral changes, researchers can gain insights into the conformational flexibility and the stable conformers of this compound in different environments. For instance, a study on methoxetamine stereoisomers successfully used electronic circular dichroism (ECD) to unambiguously assign the absolute configuration by matching experimental and calculated spectra. rsc.org While specific CD studies on methocarbamol are not widely published, the principles established for similar chiral molecules demonstrate the potential of this technique for in-depth stereochemical and conformational analysis of this compound. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for structure elucidation and quantitative analysis. researchgate.netcore.ac.uk It does not typically require calibration with reference compounds, making it highly valuable for the analysis of stereoisomers. wordpress.com

In the context of this compound, NMR is instrumental in differentiating between stereoisomers, such as its enantiomer or diastereomers like the β-isomer (1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate). researchgate.net While enantiomers like (S)- and (R)-methocarbamol are indistinguishable in a standard NMR experiment (producing identical spectra), diastereomers exhibit distinct NMR spectra.

Research has demonstrated the successful use of ¹H NMR to identify and characterize the β-isomer of methocarbamol, a process-related impurity. researchgate.net The chemical environment of the protons differs between methocarbamol and its β-isomer due to the interchange of the hydroxyl and carbamate (B1207046) functional groups. This results in different chemical shifts (δ) for the protons on the propane (B168953) backbone, allowing for clear differentiation. researchgate.net

| Proton Assignment | Methocarbamol (δ, ppm) | β-Isomer of Methocarbamol (δ, ppm) | Key Differentiation Point |

|---|---|---|---|

| -OCH₃ (Methoxyphenyl group) | 3.75 (s, 3H) | 3.75 (s, 3H) | No significant difference |

| -CH₂ at C-10 (Propane backbone) | 3.90 (m, 2H) | 3.62 (m, 1H), 3.81 (m, 1H) | Shifted to a lower field in the β-isomer |

| -CH₂ at C-8 and -CH at C-9 (Propane backbone) | 4.38 (m, 2H) | 4.30 (m, 1H), 4.44 (m, 2H) | Different multiplicity and chemical shifts |

| -OH | 4.91 (s, 1H) | 4.81 (s, 1H) | Minor shift |

| -NH₂ | 6.0 (s, 2H) | 6.0 (s, 2H) | No significant difference |

| Ar-H (Aromatic protons) | 6.92 (m, 4H) | 6.92 (m, 4H) | No significant difference |

s = singlet, m = multiplet

For determining enantiomeric purity and assigning the absolute configuration of this compound, advanced NMR techniques can be employed:

Chiral Derivatizing Agents (CDAs): this compound can be reacted with a chiral agent to form diastereomers. These diastereomers will have distinct signals in the NMR spectrum, allowing for the quantification of each original enantiomer.

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce small chemical shift differences between the enantiomers of methocarbamol, enabling their differentiation and quantification.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can provide information about the spatial proximity of atoms within a molecule. wordpress.com For rigid or cyclic derivatives of this compound, NOESY can help determine the relative stereochemistry. wordpress.com

Vii. Computational and Theoretical Studies of S Methocarbamol

Molecular Modeling and Dynamics Simulations of (S)-Methocarbamol and Its Interactions

Molecular modeling and dynamics simulations are essential for visualizing and understanding the three-dimensional structure and dynamic behavior of this compound and its interactions with biological systems.

The precise mechanism of action for methocarbamol (B1676395) has not been definitively established, though it is understood to be a central nervous system depressant with sedative properties. fda.govdrugs.comfda.gov It does not appear to directly act on the contractile mechanism of striated muscle or the nerve fiber. fda.govdrugs.comfda.gov However, recent research has provided evidence that methocarbamol can act peripherally by blocking muscular voltage-gated sodium channels (Nav1.4). researchgate.netmedchemexpress.com The same study noted that neuronal Nav1.7 channels were unaffected, suggesting a degree of target specificity. researchgate.netmedchemexpress.com

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, which can elucidate the basis for the observed stereoselectivity where the (R)-enantiomer is more active than the (S)-enantiomer. nih.govebi.ac.uk Docking studies for this compound would involve computationally placing the molecule into the binding site of a target like the Nav1.4 channel. The software then calculates the most stable binding pose and estimates the binding affinity.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. By comparing the docking scores and binding modes of this compound and its more active (R)-enantiomer, researchers can develop hypotheses to explain the stereoselective activity. The classic Easson-Stedman hypothesis posits that for a pair of enantiomers, the more active one is able to achieve a three-point attachment with its receptor, a concept that can be rigorously tested and visualized through docking simulations. slideshare.net

The biological activity of a flexible molecule like this compound is highly dependent on its conformation—the spatial arrangement of its atoms. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments, such as in aqueous solution or within a receptor's binding pocket.

Experimental techniques like Differential Scanning Calorimetry (DSC) and Thermally Stimulated Depolarization Currents (TSDC) have been used to study the molecular mobility and thermal behavior of racemic methocarbamol in its amorphous solid state. researchgate.net These studies provide information on the molecule's glass-forming ability and relaxation dynamics, which are linked to its conformational flexibility. researchgate.netmindat.orgepj.org

Molecular dynamics (MD) simulations offer a computational approach to this analysis. mdpi.com An MD simulation calculates the motion of every atom in the molecule over time, based on a given force field, providing a dynamic picture of its conformational landscape. By running simulations of this compound in various simulated environments (e.g., in a box of water molecules or in a lipid bilayer), researchers can determine the probability of the molecule adopting specific conformations, identify the most stable structures, and understand how the environment influences its shape. This information is critical for understanding its solubility and ability to cross biological membranes. researchgate.net

Ligand-Receptor Docking Studies to Predict Stereoselective Binding Modes

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netchesci.com These methods provide detailed information about electron distribution, orbital energies, and molecular properties that govern the reactivity and interactions of this compound. researchgate.net

Quantum chemistry can predict a range of physicochemical parameters that are crucial for a molecule's biological activity. These descriptors help quantify a molecule's potential for interaction with biological targets and its pharmacokinetic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. chesci.com Other important computed properties include the molecular electrostatic potential (MEP), which reveals the electron-rich and electron-poor regions of a molecule, highlighting sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Computed Physicochemical Properties of this compound

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₅ nih.gov | Basic identity of the compound. |

| Molecular Weight | 241.24 g/mol nih.gov | Influences diffusion and transport properties. |

| XLogP3 | 0.6 nih.gov | A measure of lipophilicity, affecting membrane permeability and distribution. |

| Hydrogen Bond Donor Count | 2 nih.gov | Number of sites that can donate a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 5 nih.gov | Number of sites that can accept a hydrogen atom to form a hydrogen bond. |

| Rotatable Bond Count | 5 nih.gov | Indicates molecular flexibility and the ability to adopt different conformations. |

| HOMO-LUMO Energy Gap (ΔE) | Theoretical Value | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chesci.com |

| Dipole Moment (µ) | Theoretical Value | Measures the polarity of the molecule, influencing solubility and binding interactions. chesci.com |

| Natural Bond Orbital (NBO) Analysis | Theoretical Method | Used to analyze charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net |

This compound undergoes extensive metabolism in the liver, primarily through O-dealkylation of the methoxy (B1213986) group and hydroxylation of the phenyl ring. drugs.commedcentral.comdrugbank.comnih.gov The resulting metabolites are then typically conjugated with glucuronide or sulfate (B86663) before excretion. medcentral.comdrugbank.comnih.gov

Quantum chemical calculations are instrumental in elucidating the mechanisms of these metabolic reactions. By modeling the reaction pathways, researchers can calculate the geometries of transition states and the activation energies required for each step. This allows for a detailed understanding of how this compound is transformed by metabolic enzymes like the cytochrome P450 system.

These computational studies can explain the stereoselectivity of metabolism by comparing the activation energies for the transformation of the (S)- and (R)-enantiomers. A lower activation energy for one enantiomer would imply a faster rate of metabolism, explaining differences in plasma half-life and duration of action. DFT methods have been successfully used to investigate the electronic structures and electron density relocation in methocarbamol degradation products, providing a foundation for understanding these complex processes. researchgate.net

Prediction of Physicochemical Parameters Relevant to Biological Activity

Pharmacophore Modeling and In Silico Screening for Novel Ligands Interacting with Methocarbamol Targets

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. tandfonline.comcsmres.co.uk A pharmacophore model acts as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active at the same target. csmres.co.uknih.gov

A pharmacophore model for methocarbamol's targets could be developed in two ways:

Structure-Based: Using the crystal structure of a known target, such as the Nav1.4 channel, a model can be generated based on the key interaction points within the binding site. researchgate.netschrodinger.com This approach can identify novel scaffolds that are not necessarily similar to methocarbamol but fit the receptor's requirements.

Ligand-Based: In the absence of a high-resolution receptor structure, a pharmacophore can be derived by aligning a set of known active molecules, such as this compound and other related muscle relaxants, and extracting their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). csmres.co.uk

Once a validated pharmacophore model is established, it can be used for in silico (virtual) screening. mdpi.comnih.gov This process involves computationally filtering millions of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore model. These hits can then be prioritized for experimental testing, significantly accelerating the discovery of new and potentially more effective or selective ligands for the targets of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-methocarbamol |

| 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate |

| 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate |

| Guaifenesin (B1672422) |

| Acetaminophen |

| Aspirin |

Viii. Experimental Models and Methodological Approaches in S Methocarbamol Research

In Vitro Cellular and Subcellular Models for Mechanistic Investigations

In vitro models are fundamental for investigating the molecular and cellular mechanisms of (S)-methocarbamol. These systems allow for controlled experimental conditions to study specific aspects of its pharmacology.

While specific studies focusing exclusively on the (S)-enantiomer in neuronal cell cultures are not extensively documented, the general mechanism of methocarbamol (B1676395) points towards a central nervous system (CNS) depressant effect. medcentral.comdrugs.compatsnap.comcaliforniaprimerecovery.com It is believed to act primarily on the brain and spinal cord. patsnap.commedicalnewstoday.com Neuronal cell culture systems, such as those derived from human induced pluripotent stem cells (iPSCs), offer a platform to investigate these effects at a cellular level. biorxiv.org These cultures can be used to perform electrophysiological recordings to assess changes in neuronal excitability, action potential firing, and synaptic transmission following application of this compound. biorxiv.org

Furthermore, such systems can be utilized to study the influence of this compound on the release of various neurotransmitters. By analyzing the culture medium or using techniques like high-performance liquid chromatography, researchers can determine if the compound modulates the release of excitatory or inhibitory neurotransmitters, providing insight into its mechanism of action.

The precise molecular targets of methocarbamol are not fully elucidated, and there is a lack of specific data on the receptor binding profiles of its stereoisomers. drugs.compatsnap.com182.160.97 Receptor expression systems, which involve transfecting cell lines to express specific receptor subtypes, are invaluable tools to address this gap. fda.gov These systems can be used in competitive binding assays to determine the affinity of this compound and its corresponding (R)-enantiomer for various CNS receptors, such as GABA, glycine, or other neurotransmitter receptors. unar.ac.id

Functional assays in these receptor-expressing cells can then be performed to determine whether the binding of this compound results in agonistic, antagonistic, or allosteric modulatory effects. unar.ac.id This would help to clarify the specific receptor interactions that contribute to its muscle relaxant properties and to differentiate the pharmacological profiles of the individual stereoisomers.

Enzyme assays are critical for understanding the metabolic fate of this compound. In vitro studies using human liver microsomes, which contain a variety of drug-metabolizing enzymes, are a standard approach. nih.govnih.gov Methocarbamol is known to be metabolized in the liver via dealkylation and hydroxylation, followed by conjugation. medcentral.comnih.govdrugbank.comwikipedia.orghres.ca Enzyme assays can quantify the rate of metabolism of this compound and identify the specific cytochrome P450 (CYP) isoforms responsible for its biotransformation. nih.govacibadem.edu.trdntb.gov.ua

A study investigating the inhibitory potential of methocarbamol on the in vitro metabolism of opioids found that it had a weak inhibitory potential on certain metabolic pathways. nih.gov Specifically, methocarbamol showed weak inhibition of noroxycodone production by CYP3A4 and R- and S-EDDP production by CYP2B6. nih.gov Another study demonstrated that methocarbamol can inhibit the activity of yeast sucrase in a non-competitive manner. researchgate.net These findings highlight the utility of enzyme assays in characterizing both the metabolic pathways of this compound and its potential for drug-drug interactions.

Table 1: In Vitro Inhibitory Potential of Methocarbamol This table is based on data for racemic methocarbamol.

| Metabolic Pathway | Inhibitory Potential |

|---|---|

| Noroxycodone production by CYP3A4 | Weak |

| R-EDDP production by CYP2B6 | Weak |

| S-EDDP production by CYP2B6 | Weak |

| Yeast Sucrase Activity | Inhibitory (Non-competitive) |

Data sourced from multiple studies. nih.govresearchgate.net

Receptor Expression Systems for Binding and Functional Assays of Stereoisomers

Ex Vivo Tissue Preparations for Pharmacological and Electrophysiological Studies

Ex vivo models, using isolated tissues, bridge the gap between in vitro and in vivo research, allowing for the study of drug effects in a more integrated physiological system.

The primary mechanism of action of methocarbamol is believed to be the inhibition of polysynaptic reflexes within the spinal cord. patsnap.comdrugbank.comnih.govmedchemexpress.com Isolated spinal cord preparations from animal models, such as cats, are used to directly study these effects. nih.gov In such preparations, ventral root potentials can be recorded following stimulation of the corresponding dorsal root. nih.gov

Studies have shown that methocarbamol reduces the polysynaptic component of these ventral root potentials, providing direct evidence for its action on spinal interneurons. nih.gov Mephenesin and methocarbamol were found to reduce the monosynaptic component to a similar degree. nih.gov These ex vivo models are crucial for confirming the central site of action of this compound and for quantifying its effects on spinal reflex pathways, which are ultimately responsible for its muscle relaxant properties.

While methocarbamol is considered a centrally acting muscle relaxant, evidence also suggests peripheral actions. drugs.comwikipedia.orgmedchemexpress.comresearchgate.netnih.govtexas.govresearchgate.netamazonaws.comnih.govmedchemexpress.commerckvetmanual.com Ex vivo preparations of the neuromuscular junction and muscle spindles are employed to investigate these potential direct effects on muscle and nerve endings. researchgate.netnih.govresearchgate.netnih.gov

Table 2: Effects of Methocarbamol on Murine Muscle Spindle Function This table is based on data for racemic methocarbamol.

| Parameter | Effect of Methocarbamol | IC50 |

|---|---|---|

| Muscle Spindle Resting Discharge | Inhibition (Dose-dependent) | ~300 μM |

| Static Sensitivity to Stretch | Affected | - |

| Dynamic Sensitivity to Stretch | Affected (at higher concentrations) | - |

| Muscle Spindle Afferent Output | Complete block (at high concentrations) | - |

Data sourced from studies on murine extensor digitorum longus muscle. researchgate.netnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methocarbamol |

| (R)-Methocarbamol |

| GABA (Gamma-Aminobutyric Acid) |